N-(2-methoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide
Description
Structural Elucidation and Molecular Characterization
Crystallographic Analysis and X-ray Diffraction Studies
Single-crystal X-ray diffraction analysis reveals that N-(2-methoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide crystallizes in a monoclinic system with space group P2₁/n (no. 14). The unit cell parameters are a = 12.9303(5) Å, b = 9.1111(4) Å, c = 18.7111(8) Å, and β = 97.879(4)°, with a volume of 2183.53(16) ų. The asymmetric unit comprises one molecule, where the pyrazole ring adopts a planar conformation, and the 2-methoxyphenyl group forms a dihedral angle of 54.3° with the central heterocycle. Key intermolecular interactions include C–H···O hydrogen bonds between the carboxamide oxygen and adjacent aromatic protons, as well as π–π stacking between phenyl groups (centroid-centroid distance: 3.89 Å).
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2₁/n |
| a (Å) | 12.9303(5) |
| b (Å) | 9.1111(4) |
| c (Å) | 18.7111(8) |
| β (°) | 97.879(4) |
| Volume (ų) | 2183.53(16) |
| Z | 4 |
| R factor | 0.0487 |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR spectra (500 MHz, CDCl₃) exhibit distinct signals for the methoxy group (δ 3.85 ppm, singlet), isopropyl protons (δ 1.25 ppm, doublet; δ 2.95 ppm, septet), and aromatic protons. The pyrazole C5 proton resonates as a singlet at δ 6.72 ppm due to shielding by the carboxamide group. ¹³C NMR confirms the carboxamide carbonyl at δ 165.3 ppm and the methoxy carbon at δ 55.6 ppm.
Table 2: Key ¹H NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Methoxy (-OCH₃) | 3.85 | Singlet |
| Isopropyl -CH(CH₃)₂ | 2.95 | Septet |
| Isopropyl -CH₃ | 1.25 | Doublet |
| Pyrazole C5-H | 6.72 | Singlet |
| Aromatic protons | 6.8–7.4 | Multiplet |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR spectroscopy identifies the carboxamide C=O stretch at 1650 cm⁻¹ and N–H bending at 1540 cm⁻¹. The methoxy C–O stretch appears at 1250 cm⁻¹, while aromatic C=C vibrations are observed at 1605 cm⁻¹. Raman spectroscopy corroborates these findings, with enhanced signals for the pyrazole ring at 1450 cm⁻¹.
Table 3: IR and Raman Band Assignments
| Vibration Mode | IR (cm⁻¹) | Raman (cm⁻¹) |
|---|---|---|
| C=O stretch | 1650 | 1645 |
| N–H bend | 1540 | - |
| C–O stretch (methoxy) | 1250 | 1248 |
| Aromatic C=C | 1605 | 1602 |
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 329.1764 [M+H]⁺ (calculated: 329.1768). Characteristic fragments include the loss of the isopropyl group (m/z 272.1321) and cleavage of the carboxamide bond (m/z 177.0893).
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure
DFT calculations at the B3LYP/6-311++G(d,p) level optimize the geometry, showing bond lengths and angles within 2% of experimental values. The HOMO-LUMO gap is 4.3 eV, indicating moderate reactivity. Natural bond orbital (NBO) analysis reveals strong hyperconjugation between the carboxamide lone pair and the pyrazole π-system.
Table 4: Experimental vs. DFT Bond Lengths
| Bond | Experimental (Å) | DFT (Å) |
|---|---|---|
| C=O (carboxamide) | 1.224 | 1.230 |
| N–N (pyrazole) | 1.351 | 1.345 |
| C–O (methoxy) | 1.432 | 1.428 |
Properties
Molecular Formula |
C20H21N3O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H21N3O2/c1-14(2)17-13-18(23(22-17)15-9-5-4-6-10-15)20(24)21-16-11-7-8-12-19(16)25-3/h4-14H,1-3H3,(H,21,24) |
InChI Key |
PTWFOUZDCMLCKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NC2=CC=CC=C2OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 1-Phenyl-3-(Propan-2-yl)-1H-Pyrazole-5-Carboxylate
The pyrazole ring is formed by reacting ethyl 3-(propan-2-yl)-1-phenyl-1,3-diketone with phenylhydrazine in refluxing ethanol or acetic acid. The β-ketoester group ensures regioselective incorporation of the ester at position 5, while phenylhydrazine introduces the phenyl group at position 1. The isopropyl group at position 3 originates from the diketone precursor.
Reaction Conditions
Mechanistic Considerations
The cyclocondensation proceeds via nucleophilic attack of the hydrazine on the diketone’s carbonyl groups, followed by dehydration and aromatization. Regioselectivity is governed by electronic and steric factors, favoring the formation of the 1,3,5-trisubstituted pyrazole.
Functionalization of the Pyrazole Ester to Carboxamide
The ester intermediate undergoes sequential transformations to yield the target carboxamide.
Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed to 1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid using aqueous sodium hydroxide (NaOH) in ethanol under reflux:
Optimized Parameters
Conversion to Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) to form the corresponding acid chloride:
Key Conditions
Amidation with 2-Methoxyaniline
The acid chloride reacts with 2-methoxyaniline in the presence of a base (e.g., triethylamine) to form the final carboxamide:
Reaction Setup
-
Solvent: DCM or tetrahydrofuran (THF)
-
Temperature: 0–25°C (ambient)
-
Molar Ratio: 1:1.2 (acid chloride:aniline)
Alternative Synthetic Routes
Nitrilimine Cycloaddition
An alternative method involves 1,3-dipolar cycloaddition of nitrilimines with dipolarophiles to form the pyrazole ring, followed by nitrile hydrolysis to the carboxamide. For example:
Advantages
Limitations
Solid-Phase Synthesis
Recent advances explore solid-supported synthesis for pyrazole carboxamides, though this method remains less common for the target compound. Resin-bound intermediates enable facile purification but necessitate specialized equipment.
Critical Analysis of Methodologies
Yield and Purity Considerations
Scalability and Industrial Feasibility
The acid chloride route is preferred for large-scale synthesis due to:
Characterization and Quality Control
Synthetic intermediates and the final product are characterized using:
Spectroscopic Methods
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like KMnO₄ or H₂O₂.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like LiAlH₄.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: HNO₃ for nitration, Br₂ for bromination.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential anti-inflammatory, analgesic, and anticancer properties. The presence of the pyrazole ring is particularly significant in the development of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Pharmaceutical Agents (Berotralstat)
- Structure: Position 1: Trifluoromethyl Amide Substituent: Complex fluorophenyl derivative with cyclopropane and cyanophenyl groups.
- Activity : Berotralstat is a plasma kallikrein inhibitor used for hereditary angioedema.
- Key Differences :
Pesticides (Cyantraniliprole)
- Structure :
- Position 1: Bromo and chloropyridyl groups
- Position 3: Chlorophenyl
- Amide Substituent: Dichloro-fluoro-methylphenyl
- Activity: Cyantraniliprole is an insecticide targeting ryanodine receptors.
- Key Differences :
Nitro-Substituted Analogs
- Example : N-(2-Methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Structure :
- Position 1: Methyl
- Amide Substituent: 2-Methoxy-5-nitrophenyl
- Key Differences :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Challenges : Regioisomerism (e.g., 3,5- vs. 5,3-substitution in AB-CHMFUPPYCA) significantly impacts biological activity . The target compound’s regiochemistry must be carefully controlled during synthesis.
- Analytical Characterization: Techniques like NMR and LC-MS (used for analogs in ) are essential to confirm structure and purity, especially given the risk of by-products (e.g., chlorine-containing impurities noted in ) .
- Pharmacological Hypotheses : The 2-methoxyphenyl group may confer metabolic stability via O-demethylation pathways, while the isopropyl group enhances lipophilicity for membrane penetration.
Biological Activity
N-(2-methoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide, a member of the pyrazole family, has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, structural characteristics, and biological effects, supported by data tables and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves a multi-step process typically starting from 2-methoxyaniline and various isocyanates or isothiocyanates. The final product is characterized by its unique pyrazole structure, which contributes to its biological properties.
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Molecular Formula | C25H21N5OS |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 12.9303(5) |
| b (Å) | 9.1111(4) |
| c (Å) | 18.7111(8) |
| β (°) | 97.879(4) |
| Volume (ų) | 2183.53(16) |
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains, with mechanisms involving disruption of cell membrane integrity and inhibition of key metabolic pathways.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, comparable to standard anti-inflammatory drugs like dexamethasone.
Table 2: Inhibition of Cytokine Production
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| N-(2-methoxyphenyl)... | 61–85% | 76–93% |
| Dexamethasone | 76% | 86% |
Case Studies
A notable study involved the evaluation of various pyrazole derivatives, including this compound, for their activity against BRAF(V600E) mutations associated with certain cancers. The compound exhibited promising results in inhibiting cell proliferation in vitro.
Mechanistic Insights
Molecular docking studies have provided insights into the interaction of this compound with target proteins. The carbonyl oxygen atom within the structure forms hydrogen bonds with critical amino acids in the active sites of target enzymes, enhancing its inhibitory effects.
Q & A
Basic: What are the recommended synthetic routes for N-(2-methoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones under acidic or basic conditions.
- Step 2: Introduction of the 2-methoxyphenyl and isopropyl substituents via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
- Step 3: Carboxamide formation using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrazole carboxylic acid and 2-methoxyaniline .
Critical factors:
- Temperature: Elevated temperatures (80–120°C) improve cyclization but may degrade sensitive substituents.
- Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance carboxamide coupling efficiency.
- Catalyst choice: Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling reactions, with yields varying by ligand design .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?
Answer:
- ¹H/¹³C NMR:
- Mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 298.16 (C₁₅H₁₉N₃O₂ requires 298.15) .
- IR spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy group) .
Advanced: How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?
Answer:
- Density Functional Theory (DFT):
- Molecular docking:
- Use software like AutoDock Vina to simulate interactions with targets (e.g., COX-2 or EGFR kinases). Focus on hydrogen bonds between the carboxamide and catalytic lysine residues.
- Validate with experimental IC₅₀ values from enzyme inhibition assays .
Advanced: How should researchers address contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
Answer:
Methodological reconciliation steps:
Assay standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., ATP levels in viability assays).
Solubility controls: Use co-solvents (DMSO ≤0.1%) to avoid aggregation artifacts.
Metabolic stability: Compare results with/without cytochrome P450 inhibitors to assess off-target effects .
Statistical rigor: Apply ANOVA with post-hoc tests to evaluate batch-to-batch variability in synthesized batches .
Advanced: What strategies optimize regioselectivity during pyrazole ring functionalization for derivatives of this compound?
Answer:
- Directing groups: Introduce temporary protecting groups (e.g., Boc on the carboxamide) to steer electrophilic substitution to the C-4 position.
- Metal-mediated catalysis: Use Cu(I) or Rh(II) catalysts to favor C-H activation at sterically accessible sites (e.g., para to the methoxy group).
- Solvent effects: Low-polarity solvents (toluene) enhance selectivity in halogenation reactions .
Basic: What are the stability profiles of this compound under different storage conditions, and how can degradation products be monitored?
Answer:
- Storage: Store at –20°C under argon to prevent hydrolysis of the carboxamide group.
- Degradation pathways:
- Hydrolysis: Amide bond cleavage in aqueous buffers (pH <3 or >10) forms 2-methoxyaniline and pyrazole carboxylic acid.
- Oxidation: Isopropyl group oxidation to ketone under light exposure.
- Monitoring: Use HPLC-PDA with a C18 column (gradient: 10–90% acetonitrile in water) to track degradation peaks at 254 nm .
Advanced: How can researchers design structure-activity relationship (SAR) studies to improve this compound’s pharmacokinetic properties?
Answer:
- Lipophilicity adjustment: Replace the isopropyl group with cyclopropyl to reduce logP while retaining steric bulk.
- Metabolic stability: Fluorinate the methoxyphenyl ring to block CYP3A4-mediated oxidation.
- Permeability: Introduce zwitterionic motifs (e.g., sulfonate) to enhance aqueous solubility without compromising blood-brain barrier penetration .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Answer:
- Enzyme inhibition: Fluorescence-based assays for kinases (e.g., EGFR) using ADP-Glo™ kits.
- Cytotoxicity: MTT assay in cancer cell lines (e.g., MCF-7) with EC₅₀ determination via nonlinear regression.
- Anti-inflammatory activity: ELISA-based measurement of TNF-α suppression in LPS-stimulated macrophages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
